2-Methyloctadecyl acrylate

Side-chain crystalline polymer n-octane adsorption comb-like polymer architecture

CAS 25639-21-8 is registered by CAS Common Chemistry as poly(octadecyl methacrylate) (PODMA), a homopolymer of octadecyl methacrylate with the repeat unit (C22H42O2)n. This comb-like polymer bears a long C18 alkyl side chain on every repeat unit and possesses an α-methyl group on the methacrylate backbone—a structural feature that fundamentally distinguishes it from the acrylate analog poly(octadecyl acrylate) (PODA).

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 25639-21-8
Cat. No. B12651738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctadecyl acrylate
CAS25639-21-8
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C)COC(=O)C=C
InChIInChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3
InChIKeyKZMXOWBRTHYSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(octadecyl methacrylate) (CAS 25639-21-8): Product-Specific Evidence Guide for Differentiated Scientific and Industrial Procurement


CAS 25639-21-8 is registered by CAS Common Chemistry as poly(octadecyl methacrylate) (PODMA), a homopolymer of octadecyl methacrylate with the repeat unit (C22H42O2)n [1]. This comb-like polymer bears a long C18 alkyl side chain on every repeat unit and possesses an α-methyl group on the methacrylate backbone—a structural feature that fundamentally distinguishes it from the acrylate analog poly(octadecyl acrylate) (PODA). Commercially, the product is most commonly supplied as a 30–35 wt% solution in toluene with an average Mw of ~170,000 Da by GPC and exhibits a glass transition temperature (Tg) of −100 °C and a crystalline melting point (Tm) of 37.5 °C . The compound is also cataloged under the synonym 2-methyloctadecyl acrylate (reflecting the IUPAC name of the monomer repeat unit, 2-methyloctadecyl prop-2-enoate), though this CAS number refers specifically to the polymeric form. PODMA is widely studied as a pour point depressant and viscosity index improver for lubricating oils and waxy crude, a building block for crystallizable molecular brushes, a hydrophobic coating material, and a chromatographic stationary phase [2].

Why Generic Substitution of Poly(octadecyl methacrylate) (CAS 25639-21-8) with Closely Related Poly(alkyl methacrylate)s Fails: The Structural Selectivity Argument


Poly(alkyl methacrylate)s with varying side-chain lengths are frequently treated as interchangeable within the same class, yet the C18 side chain of PODMA confers a unique combination of side-chain crystallinity, monolayer packing architecture, and hydrophobic barrier function that shorter or longer analogs cannot replicate. The α-methyl group on the methacrylate backbone further differentiates PODMA from its poly(octadecyl acrylate) (PODA) counterpart by imposing steric constraints that alter side-chain packing mode (single-layer versus two-layer), adsorption capacity toward hydrocarbons, and Langmuir-Blodgett film condensation behavior [1]. In lubricant additive applications, the alkyl chain length of the methacrylate polymer is specific for optimum pour point depression of a given base oil, and substituting a C16 or C14 methacrylate polymer reduces cold-flow improvement efficacy materially [2]. Similarly, in chromatographic stationary phases, the densely packed octadecyl groups of PODMA provide dispersive interactions and carbonyl-group contributions that yield halogenated-compound selectivity unattainable with conventional octadecyl silica (ODS) columns [3]. These structure–property relationships mean that procurement decisions based solely on generic class membership without specifying the exact homopolymer identity and molecular weight range carry a high risk of functional underperformance.

Quantitative Differential Evidence for Poly(octadecyl methacrylate) (CAS 25639-21-8) Versus Closest Analogs


Side-Chain Packing Mode Controls Hydrocarbon Adsorption: PODMA (Single-Layer) vs. PODA (Two-Layer) in Comb-Like Poly(octadecyl (meth)acrylate)s

The α-methyl group in the methacrylate backbone of PODMA (PMA-18) forces the C18 side chains into a single-layer packing architecture, whereas the acrylate analog PODA (PA-18) crystallizes with a two-layer packing of side chains. This structural difference directly governs hydrocarbon sorption capacity: the crystalline PA-18 with two-layer packing has a considerably lower capacity for adsorption of n-octane than PMA-18 with single-layer packing [1]. The study compared poly(decyl acrylate) (PA-10), poly(decyl methacrylate) (PMA-10), poly(octadecyl acrylate) (PA-18), and poly(octadecyl methacrylate) (PMA-18) under identical experimental conditions, isolating the effect of the α-methyl group.

Side-chain crystalline polymer n-octane adsorption comb-like polymer architecture poly(octadecyl methacrylate) vs poly(octadecyl acrylate)

Langmuir-Blodgett Monolayer Condensation: PODMA Exhibits Lower Packing Density Than PODA Due to Backbone Steric Hindrance

Polarized infrared spectroscopy of Langmuir-Blodgett monolayers directly compared PODMA and PODA. More condensed L-B monolayers could be formed with PODA than with PODMA, attributed to the lower steric hindrance to rotations about backbone bonds in PODA because of the absence of the α-methyl side group [1]. The carbonyl group was found to be oriented approximately perpendicular to the substrate surface independent of polymer type; however, the orientation of the long aliphatic ester side groups was strongly dependent upon the chemical structure of the polymer used and on the surface pressure at transfer [1]. In multilayers, the average orientation of the carbonyl bond of the ester group was determined to be about 50° with respect to the normal to the substrate, and the side chains were concluded to be oriented perpendicular to the substrate [2].

Langmuir-Blodgett film molecular orientation polarized infrared spectroscopy monolayer condensation

Pour Point Depression in Diesel Oil: 70% ODMA Copolymer Delivers 22 °C Reduction at 50 ppm, Establishing Chain-Length Specificity Over C14 and C16 Analogs

A systematic study of polymethacrylate pour point depressants synthesized from C14, C16, and C18 fatty alcohol-derived methacrylates, copolymerized with methyl methacrylate (MMA) at molar ratios of 30:70, 50:50, and 70:30 (alkyl methacrylate:MMA), demonstrated that oil samples containing 50 ppm of the polymeric additive with approximately 70% octadecyl methacrylate units showed a 22 °C reduction in pour point of Brazilian diesel oil [1]. This 22 °C reduction represents the maximum efficacy observed within the tested series and establishes the C18 chain length as the optimum for this diesel oil composition. The same study characterized all products by FTIR, ¹H NMR, and GPC, providing a complete analytical baseline [1]. A separate study on PODMA homopolymer and ODMA-co-MMA copolymers confirmed a 15 °C pour point reduction for the 70% ODMA copolymer composition in a different base oil, reinforcing the chain-length dependence [2].

pour point depressant diesel fuel cold-flow improver poly(alkyl methacrylate) copolymer lubricant additive

Electrophoretic Particle Modification: Poly(octadecyl methacrylate)-Grafted TiO2 Achieves −72.64 mV Zeta Potential, the Maximum Across the Alkyl Methacrylate Homologous Series

A homologous series of alkyl methacrylates (alkyl = methyl, butyl, ethylhexyl, lauryl, and octadecyl) was graft-copolymerized onto TiO2 nanoparticle surfaces, and the resulting electrophoretic particles were characterized for zeta potential, particle size, electrophoretic mobility, and water contact angle in Isopar dispersion [1]. The maximum zeta potential value was achieved with poly(octadecyl methacrylate)-modified TiO2 (PSMA/TiO2), reaching −72.64 mV [1]. The study explicitly demonstrated that zeta potential, hydrophobicity, and dispersion stability all enhanced with increasing alkyl chain length across the series, with the C18 (octadecyl) modification delivering the highest absolute zeta potential, the smallest average particle size, and the greatest hydrophobicity [1].

electrophoretic display zeta potential TiO2 nanoparticle modification alkyl methacrylate graft copolymerization

RAFT-Synthesized PODMA Reduces Waxy Crude Gelation Point by 4.1 °C and Apparent Viscosity by 81% at 0 °C, with Narrow MWD (1.19–1.35) Versus Conventional Radical Polymerization (MWD > 2)

PODMA synthesized via RAFT polymerization was evaluated as a pour point depressant and flow improver for waxy crude oil [1]. At a 2000 ppm concentration, the RAFT-synthesized POMA reduced the gelation point of the crude oil by 4.1 °C and decreased the apparent viscosity from 379.71 mPa·s to 70.67 mPa·s at 0 °C—an 81.4% reduction [1]. Critically, the RAFT technique produced polymers with very narrow molecular weight distributions (MWD = 1.19–1.35), compared to the broad MWD (>2) obtained from conventional free-radical polymerization, and the number-average molecular weight (Mn) increased linearly with conversion, confirming controlled polymerization character [1]. This narrow dispersity is essential for reproducible rheological performance and batch-to-batch consistency in industrial lubricant formulations.

RAFT polymerization waxy crude oil flow improver gelation point reduction poly(octadecyl methacrylate) rheology

Chromatographic Selectivity: PODMA-Modified Monolithic Silica (ODM) Outperforms Conventional Octadecyl Silica (ODS) for Halogenated Compound and Positional Isomer Separation

Monolithic silica capillary columns modified with poly(octadecyl methacrylate) (ODM) were directly compared with conventional octadecyl silica (ODS) columns for the separation of halogenated compounds in reversed-phase HPLC [1]. The ODM column exhibited preferential retention of halogenated benzenes and greater selectivities for halogenated compounds with respect to alkylbenzenes compared to the ODS column. Critically, for the positional isomeric separation of dihalogenated benzenes (ortho-, meta-, para-), the ODM column provided better separation of adjacently eluted isomers that could not be completely separated on the ODS column in the same mobile phase [1]. The enhanced selectivity is attributed to greater dispersive interactions from more densely packed octadecyl groups on the PODMA polymer coating, together with the contribution of carbonyl groups in the ODM side chains [1].

reversed-phase liquid chromatography monolithic silica column halogenated compound separation stationary phase selectivity

Best Research and Industrial Application Scenarios for Poly(octadecyl methacrylate) (CAS 25639-21-8) Based on Quantitative Differentiation Evidence


Cold-Flow Improvement of Diesel Fuels and Lubricating Oils: Where C18 Chain Length Delivers Maximum Pour Point Depression

Fuel and lubricant additive formulators seeking maximum cold-flow improvement should prioritize ODMA-rich copolymers (~70% octadecyl methacrylate content) over C14 or C16 methacrylate alternatives. The evidence demonstrates a 22 °C pour point reduction in diesel oil at only 50 ppm dosage, establishing the C18 chain length as the efficacy leader within the tested polymethacrylate series [1]. The narrow MWD (1.19–1.35) achievable via RAFT polymerization further enables batch-to-batch reproducibility that is critical for commercial lubricant additive manufacturing [2].

Electrophoretic Display Inks and Colloidally Stable Nanoparticle Dispersions: PODMA-Grafted Particles Maximize Zeta Potential

For electrophoretic display applications and electronic paper, TiO2 nanoparticles modified with PODMA (PSMA/TiO2) achieve a zeta potential of −72.64 mV—the maximum across the methyl, butyl, ethylhexyl, lauryl, and octadecyl methacrylate series [1]. This superior electrostatic stabilization directly translates to improved dispersion stability and electrophoretic responsiveness, making PODMA the methacrylate of choice for display ink formulations where colloidal stability is performance-limiting [1].

Crystallizable Molecular Brushes and Block Copolymer Architectures: Exploiting PODMA's Side-Chain Crystallinity for Self-Assembled Nanostructures

The crystallizable C18 side chains of PODMA enable the formation of densely grafted molecular brushes with AB and ABA 'block-graft' architectures via ATRP, wherein PODMA segments associate through C18 crystallization to form 'dimers' in AB brushes and 'multimers' or 'circles' in ABA brushes as visualized by AFM [1]. The single-layer side-chain packing and Tm of 37.5 °C provide a thermally addressable crystalline transition that shorter-chain analogs lack, making PODMA uniquely suited for stimuli-responsive surface coatings and patterned nanostructures [2].

Halogenated Compound Separation by HPLC: ODM Columns as a Superior Alternative to Conventional ODS for Positional Isomer Resolution

Analytical laboratories tasked with separating halogenated positional isomers—particularly ortho-, meta-, and para-dihalogenated benzenes that co-elute on conventional ODS columns—should procure PODMA-modified monolithic silica (ODM) columns. Direct head-to-head comparison shows that the ODM column resolves adjacently eluted isomers that ODS cannot separate under identical mobile phase conditions, owing to the densely packed octadecyl groups and additional dispersive interactions from the carbonyl moieties in the PODMA side chains [1].

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